1-Benzyl-3-oxopiperidine-4-carbaldehyde
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Overview
Description
1-Benzyl-3-oxopiperidine-4-carbaldehyde is an organic compound with the molecular formula C13H15NO2 It is a piperidine derivative featuring a benzyl group, a ketone, and an aldehyde functional group
Preparation Methods
The synthesis of 1-Benzyl-3-oxopiperidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and methyl acrylate.
Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.
Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone.
Hydrolysis and Oxidation: The piperidone derivative is then hydrolyzed and oxidized to produce this compound.
Chemical Reactions Analysis
1-Benzyl-3-oxopiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone and aldehyde groups can be reduced to their corresponding alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Condensation: The compound can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution and condensation reactions.
Scientific Research Applications
1-Benzyl-3-oxopiperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, altering signal transduction pathways. The specific pathways and targets depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-3-oxopiperidine-4-carbaldehyde can be compared to other piperidine derivatives such as:
1-Benzyl-4-oxopiperidine-3-carbaldehyde: Similar structure but different positioning of functional groups.
1-Benzyl-3-oxopiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
1-Benzyl-3-oxopiperidine-4-carboxylate: An ester derivative with different reactivity and applications.
Properties
IUPAC Name |
1-benzyl-3-oxopiperidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIAKSINCGZDTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)C1C=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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